molecular formula C12H10N2O3 B1434458 5-Cyclopropyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid CAS No. 1955561-43-9

5-Cyclopropyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid

Cat. No. B1434458
M. Wt: 230.22 g/mol
InChI Key: OZBJCDDENHXTAH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of CPI consists of a five-membered isoxazole ring attached to a cyclopropyl group and a pyridin-3-yl group. The isoxazole ring is a heterocyclic moiety commonly found in many commercially available drugs .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives like CPI is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .


Physical And Chemical Properties Analysis

CPI has a molecular formula of C12H10N2O3 and a molecular weight of 230.22 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Functionalized Isoxazoles

The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. These derivatives are crucial for developing novel compounds with potential biological activities and applications in medicinal chemistry (Ruano, Fajardo, & Martín, 2005).

Reactivity and Derivative Formation

New pyridyl-5-one derivatives have been synthesized, showcasing the versatility of 3-(pyridin-3-yl)isoxazol-5(4H)-one in reacting with various aryl aldehydes to yield different heterocyclic compounds. These reactions demonstrate the potential for synthesizing a wide range of derivatives, which could have diverse scientific and pharmacological applications (El‐Badawi et al., 2008).

Antitumor Activity

The synthesis of isoxazolyl- and isothiazolylcarbamides from accessible carboxylic acids shows high antitumor activity. This research highlights the potential of derivatives of 5-Cyclopropyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid in developing new anticancer drugs (Potkin et al., 2014).

Heterocyclic Compound Synthesis

The versatility of 5-Cyclopropyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid and its derivatives in synthesizing a library of fused pyridine-4-carboxylic acids through the Combes-type reaction highlights its potential in creating diverse heterocyclic compounds. This method is applicable in medicinal chemistry for generating compounds with various biological activities (Volochnyuk et al., 2010).

Metal-Organic Frameworks

The coordination behavior of azaarylpyrazole carboxylic acids in forming metal-organic frameworks (MOFs) with different topologies when reacted with cadmium iodide is studied. This research provides insights into the structural versatility of these compounds, potentially useful in materials science for developing new MOFs with specific properties (Liu et al., 2013).

Future Directions

Isoxazole derivatives like CPI have significant potential in the field of drug discovery . Given their synthetic availability, special chemical and biological properties, and widespread practical use, they continue to attract the attention of researchers . Therefore, the development of new eco-friendly synthetic strategies and the exploration of their biological activities could be potential future directions .

properties

IUPAC Name

5-cyclopropyl-3-pyridin-3-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12(16)9-10(8-2-1-5-13-6-8)14-17-11(9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBJCDDENHXTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CN=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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